molecular formula C12H8F3N B12064011 3,4',5-Trifluorobiphenyl-2-amine

3,4',5-Trifluorobiphenyl-2-amine

Cat. No.: B12064011
M. Wt: 223.19 g/mol
InChI Key: YCLRVIDLGZTZTC-UHFFFAOYSA-N
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Description

3,4’,5-Trifluorobiphenyl-2-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4, and 5 positions of one phenyl ring, and an amine group is substituted at the 2 position of the other phenyl ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’,5-Trifluorobiphenyl-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid under palladium-catalyzed cross-coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-2-amine may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4’,5-Trifluorobiphenyl-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2

InChI Key

YCLRVIDLGZTZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F

Origin of Product

United States

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